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Compound of Interest

Compound Name: 1-Bromo-2-fluoroethane

Cat. No.: B107303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-

fluoroethyl bromide, a key building block in organic synthesis, particularly in the development of

positron emission tomography (PET) tracers. This document details its characteristic nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for their acquisition. Furthermore, a detailed workflow for its application

in the automated radiosynthesis of PET tracers is presented.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-fluoroethyl bromide, providing

a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Fluoroethyl Bromide
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.62 Triplet of Triplets (tt)
JHF ≈ 47 Hz, JHH ≈ 6

Hz
-CH₂F

~3.50 Triplet of Triplets (tt)
JHF ≈ 20 Hz, JHH ≈ 6

Hz
-CH₂Br

Note: Chemical shifts are typically reported relative to a reference standard, such as

tetramethylsilane (TMS), in a deuterated solvent like chloroform-d (CDCl₃). The provided

values are approximate and may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoroethyl Bromide

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~80-85 Triplet (t) ¹JCF ≈ 170-180 Hz -CH₂F

~30-35 Triplet (t) ²JCF ≈ 20-25 Hz -CH₂Br

Note: The carbon signals are split into triplets due to coupling with the adjacent fluorine atom.

The chemical shifts and coupling constants are approximate and can be influenced by the

solvent and other experimental parameters.

Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for 2-Fluoroethyl Bromide

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2950-3000 Medium-Strong C-H stretch

1050-1150 Strong C-F stretch

550-700 Strong C-Br stretch
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Note: The spectrum is typically acquired from a neat liquid sample. The exact peak positions

and intensities can vary.

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation Pattern for 2-Fluoroethyl Bromide

m/z Relative Abundance Proposed Fragment

126/128 Moderate
[CH₂FCH₂Br]⁺˙ (Molecular ion

with ⁷⁹Br/⁸¹Br isotopes)

109/111 High [CH₂CH₂Br]⁺

97/99 Moderate [CH₂Br]⁺

47 High [CH₂F]⁺

33 Moderate [CH₂F-H]⁺

Note: The mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing

fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural

abundance of ⁷⁹Br and ⁸¹Br isotopes). The relative abundances are estimations and can be

influenced by the ionization method and energy.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-fluoroethyl bromide for

structural elucidation.

Materials:

2-Fluoroethyl bromide (liquid sample)

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
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5 mm NMR tubes

Pipettes

Procedure:

Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of 2-

fluoroethyl bromide in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of

the CDCl₃. Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Typical

parameters include a 30° pulse angle, a spectral width of 10-15 ppm, an acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16)

are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Typical

parameters include a 45° pulse angle, a spectral width of 200-250 ppm, an acquisition time

of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128-

1024 or more) is typically required due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-fluoroethyl bromide to identify its functional

groups.

Materials:

2-Fluoroethyl bromide (neat liquid)

FT-IR spectrometer with a suitable detector (e.g., DTGS)
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Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Acetone for cleaning

Procedure (Neat Liquid on Salt Plates):

Background Spectrum: A background spectrum of the empty sample compartment is

recorded to account for atmospheric CO₂ and water vapor.

Sample Preparation: A single drop of 2-fluoroethyl bromide is placed on a clean, dry salt

plate. A second salt plate is carefully placed on top to create a thin liquid film.

Sample Analysis: The "sandwich" of salt plates is placed in the spectrometer's sample

holder.

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹,

with a resolution of 4 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to

improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is displayed in terms of transmittance or

absorbance versus wavenumber.

Cleaning: The salt plates are thoroughly cleaned with a volatile solvent like acetone and

dried.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-fluoroethyl

bromide.

Materials:

2-Fluoroethyl bromide

A suitable volatile solvent (e.g., dichloromethane or methanol)
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GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron

ionization (EI) source.

Procedure:

Sample Preparation: A dilute solution of 2-fluoroethyl bromide is prepared in a volatile

solvent (e.g., 1 µL in 1 mL).

GC-MS Setup: The GC oven temperature program is set, for example, starting at 40°C for 2

minutes, then ramping to 200°C at 10°C/min. The injector temperature is set to 250°C, and

the transfer line to the mass spectrometer is maintained at 280°C. Helium is used as the

carrier gas at a constant flow rate.

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

Mass Spectrometry Acquisition: The mass spectrometer is operated in EI mode at 70 eV.

The mass range is scanned from m/z 30 to 200.

Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak

corresponding to 2-fluoroethyl bromide. The mass spectrum of this peak is then analyzed to

determine the molecular ion and the fragmentation pattern.

Application in PET Tracer Synthesis: Automated
Radiosynthesis of [¹⁸F]Fluoroethyl Bromide
2-Fluoroethyl bromide is a crucial precursor for the introduction of the 2-[¹⁸F]fluoroethyl group in

the synthesis of various PET radiotracers. The following diagram illustrates a typical automated

workflow for the synthesis of [¹⁸F]fluoroethyl bromide and its subsequent use in labeling a

target molecule, such as in the synthesis of O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET).[1][2][3]
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Automated Radiosynthesis of [¹⁸F]Fluoroethyl Bromide and PET Tracer

Step 1: Production and Trapping of [¹⁸F]Fluoride

Step 2: Synthesis of [¹⁸F]Fluoroethyl Bromide

Step 3: PET Tracer Synthesis ([¹⁸F]FET Example)

[¹⁸O]H₂O Target in Cyclotron

Proton Bombardment
(¹⁸O(p,n)¹⁸F)

Generates [¹⁸F]F⁻

Anion Exchange
(QMA) Cartridge

Traps [¹⁸F]F⁻

Elution with K₂CO₃/Kryptofix 2.2.2

Releases [¹⁸F]F⁻

Azeotropic Drying
of [¹⁸F]F⁻/K₂₂₂ Complex

Addition of Precursor
(e.g., 1,2-dibromoethane or

2-bromoethyl tosylate)

Nucleophilic Substitution
(Heating)

Distillation of
[¹⁸F]Fluoroethyl Bromide

Trapping of [¹⁸F]FEB
in Reaction Vessel

Addition of Target Molecule
(L-Tyrosine with base in DMSO)

¹⁸F-Fluoroethylation
(Heating)

HPLC Purification

Final Formulation

Sterile Filtration

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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